

Application Note: In Vitro Kinase Assay for Btk Inhibitors

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Audience: Researchers, scientists, and drug development professionals.

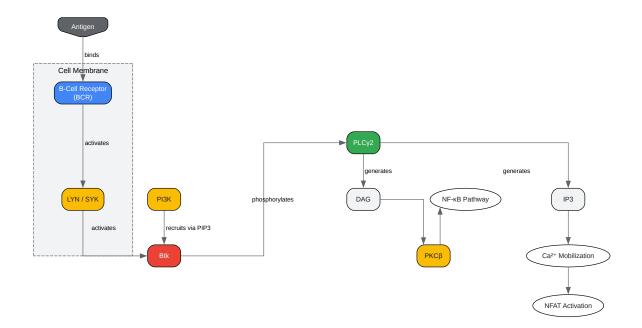
Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[1][2][3] Dysregulation of Btk activity is linked to various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[2][4] Btk inhibitors block the signaling cascade that leads to B-cell proliferation and survival.[5] This application note provides a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors, such as **Btk-IN-31**, against Btk.

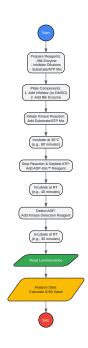
Btk Signaling Pathway

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN.[3] This recruits and activates Spleen tyrosine kinase (SYK), which in turn phosphorylates and activates Btk.[2][3][6] Activated Btk then phosphorylates phospholipase Cy2 (PLCy2).[2] Activated PLCy2 cleaves PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These messengers trigger downstream pathways, including calcium mobilization and the activation of NF-κB and MAPK pathways, which ultimately promote B-cell survival and proliferation.[2][7]









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